molecular formula C12H17NO B13289942 1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl

1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl

Cat. No.: B13289942
M. Wt: 191.27 g/mol
InChI Key: AYVGKVADTZHDDD-UHFFFAOYSA-N
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Description

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of various functional groups to the indole nucleus can enhance its biological activity and specificity.

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.

Scientific Research Applications

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Research focuses on its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl involves its interaction with various molecular targets, such as enzymes and receptors. The indole nucleus can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the functional groups attached to the indole nucleus and the biological context .

Comparison with Similar Compounds

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl can be compared with other indole derivatives, such as:

The unique combination of the ethoxy and dimethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-ethoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3

InChI Key

AYVGKVADTZHDDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NCC2(C)C

Origin of Product

United States

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